5-ethyl-1,2,4-thiadiazol-3-amine
Description
Significance of the 1,2,4-Thiadiazole (B1232254) Heterocycle in Organic and Medicinal Chemistry
The 1,2,4-thiadiazole scaffold is a five-membered aromatic ring containing one sulfur atom and two nitrogen atoms. isres.org This arrangement of heteroatoms imparts unique physicochemical properties that have made it a valuable component in the development of new chemical entities. isres.orgrsc.org Its stability, arising from the aromatic nature of the ring, and its capacity for diverse substitutions at its carbon and nitrogen atoms, have rendered it a privileged structure in medicinal chemistry. isres.orgnih.gov
Historical Context of 1,2,4-Thiadiazole Discovery and Synthesis
The first description of a 1,2,4-thiadiazole dates back to 1821, with its synthesis and definitive characterization occurring much later in 1955. isres.org For a considerable period, natural products containing this heterocyclic core were unknown, until the isolation of Dendrodoin from a marine tunicate. isres.org Early synthetic methods for creating the 1,2,4-thiadiazole ring often involved intramolecular or intermolecular cyclizations and oxidative dimerization of thioamides. isres.org Over the years, synthetic strategies have evolved to become more efficient and environmentally benign, utilizing a variety of catalysts and reaction conditions to produce a wide array of 3,5-disubstituted 1,2,4-thiadiazoles. rsc.org These methods include the use of iodine as a catalyst with oxygen as an oxidant, and metal-free approaches employing reagents like phenyliodine(iii) bis(trifluoroacetate) (PIFA). rsc.org
Structural Distinctiveness of the 1,2,4-Thiadiazole Ring System
The 1,2,4-thiadiazole ring is a five-membered heterocycle characterized by the presence of one sulfur and two nitrogen atoms. rsc.org This composition results in a planar, aromatic system. The presence of heteroatoms influences the ring's electronic properties, creating a system with a relatively weak base character and high aromaticity due to the inductive effect of the sulfur atom. isres.org The arrangement of atoms within the 1,2,4-thiadiazole ring leads to specific reactivity patterns. For instance, the 5-position is often the most reactive site for nucleophilic substitution reactions, while electrophilic reactions are generally limited. isres.org The stability of the ring is notable, particularly when substituted at the 3- and 5-positions, rendering it resistant to acids, alkalis, and oxidizing or reducing agents. isres.org
Positioning of 5-ethyl-1,2,4-thiadiazol-3-amine within Diverse Heterocyclic Compound Classes
This compound belongs to the broader class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. More specifically, it is a member of the thiadiazole family, which are five-membered rings containing one sulfur and two nitrogen atoms. isres.org There are four isomers of thiadiazole: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgnih.gov this compound is a derivative of the 1,2,4-thiadiazole isomer. It is further classified as an amino-substituted and alkyl-substituted thiadiazole, due to the presence of an amino group at the 3-position and an ethyl group at the 5-position of the thiadiazole ring.
Relevance of Amino-Substituted Thiadiazoles as Bioisosteres and Pharmacophores
Amino-substituted thiadiazoles are recognized for their role as bioisosteres and pharmacophores in drug design. nih.govnih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. Thiadiazoles, due to their electronic and steric properties, can act as bioisosteres for other heterocyclic rings, such as oxadiazoles (B1248032) or pyrimidines. isres.orgnih.gov A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov The thiadiazole ring itself can act as a pharmacophore. nih.gov
Strategic Role of the Amino Group in Molecular Recognition and Derivatization
The amino group (-NH2) at the 3-position of the this compound scaffold plays a crucial role in both molecular recognition and as a handle for further chemical modification.
Derivatization: The reactivity of the amino group allows for a wide range of chemical transformations. researchgate.net It can be acylated, alkylated, or used as a starting point for the synthesis of more complex structures. nih.govmdpi.com This chemical versatility makes the amino group a valuable tool for medicinal chemists to create libraries of related compounds with modified properties in the search for new therapeutic agents. nih.gov For example, acylation of the amino group has been shown to significantly increase the binding affinity and selectivity of some thiadiazole derivatives for specific biological targets. nih.gov
Importance of Alkyl Substitution at the 5-Position for Modulating Properties
The ethyl group at the 5-position of the 1,2,4-thiadiazole ring also plays a significant role in modulating the physicochemical and biological properties of the molecule.
Lipophilicity and Solubility: The introduction of an alkyl group, such as ethyl, increases the lipophilicity (fat-solubility) of the molecule. This can have a profound effect on its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Modulating lipophilicity is a key strategy in drug design to optimize a compound's ability to cross cell membranes and reach its target.
Steric Effects: The size and shape of the alkyl group can introduce steric hindrance, which can influence how the molecule interacts with its biological target. This can lead to increased selectivity for a particular target over others.
Metabolic Stability: The presence of an alkyl group can also affect the metabolic stability of the compound. By blocking potential sites of metabolism, the duration of action of the drug can be prolonged.
The strategic placement of both the amino group and the ethyl group on the 1,2,4-thiadiazole scaffold provides a powerful platform for the design and synthesis of new molecules with tailored properties for various applications in chemical research.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H7N3S | uni.lu |
| InChIKey | SSEDBAMVNOBGIX-UHFFFAOYSA-N | uni.lu |
| Monoisotopic Mass | 129.03607 Da | uni.lu |
| XlogP (predicted) | 1.2 | uni.lu |
Current Research Landscape and Academic Interest in 1,2,4-Thiadiazole Derivatives
The field of contemporary chemical research demonstrates a robust and sustained interest in 1,2,4-thiadiazole derivatives, driven by their diverse and potent pharmacological properties. researchgate.netneliti.com These compounds are a focal point in the quest for novel therapeutic agents due to their wide spectrum of biological activities. The versatility of the 1,2,4-thiadiazole core allows for easy functionalization, enabling the creation of large libraries of compounds for screening and drug discovery. neliti.com Research into this class of heterocycles is multifaceted, with significant efforts directed towards their potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents.
Anticancer Research
A significant portion of research into 1,2,4-thiadiazoles is focused on their potential as anticancer agents. nih.gov Scientists have synthesized and evaluated numerous derivatives against various human cancer cell lines. For instance, a novel series of amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole hybrids was tested for anticancer activity against breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines. nih.gov Several of these compounds demonstrated potent activity, with inhibitory concentration (IC₅₀) values ranging from 0.10 to 11.5 µM, in some cases surpassing the efficacy of the standard drug, etoposide. nih.gov
Another study focused on derivatives containing both 1,2,4-oxadiazole (B8745197) and thiadiazole motifs, which showed moderate antitumor efficacy against colon (Colo205), breast (MCF-7), ovarian (A2780), and lung (A549) cancer cell lines. nih.gov The ability of these nitrogen- and sulfur-containing heterocyclic compounds to act as chemotherapeutic agents continues to drive research in oncology. nih.govmdpi.com
Table 1: Anticancer Activity of Selected 1,2,4-Thiadiazole Derivatives
| Derivative Class | Cancer Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| 1,2,4-Thiadiazole-1,2,4-triazole hybrids with amide functionality | MCF-7, MDA-MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | Compounds 8b, 8c, 8d, 8e, 8g, and 8i showed potent activity with IC₅₀ values from 0.10 ± 0.084 to 11.5 ± 6.49 µM. | nih.gov |
| 1,2,4-Oxadiazole and thiadiazole motif-containing derivatives | Colo205 (Colon), MCF-7 (Breast), A2780 (Ovarian), A549 (Lung) | Compound 15a showed significant efficacy with IC₅₀ values of 0.10 µM (Colo-205), 0.24 µM (MCF-7), 0.11 µM (A2780), and 0.32 µM (A549). | nih.gov |
Anti-inflammatory and Analgesic Properties
The 1,2,4-thiadiazole scaffold has also been explored for its potential to yield anti-inflammatory and analgesic agents. neliti.com Studies on triazolothiadiazole derivatives have shown significant analgesic and anti-inflammatory activity. The modification of the thiadiazole ring has, in some cases, led to compounds with greater efficiency and less toxicity. neliti.com The anti-inflammatory activity of certain derivatives has been tested using models such as carrageenan-induced paw edema in rats. neliti.com While some compounds showed weak activity compared to reference drugs like diclofenac (B195802) sodium, the consistent appearance of these properties warrants further investigation. neliti.com
Antimicrobial and Antifungal Activity
The search for new antimicrobial and antifungal agents is another active area of research for thiadiazole derivatives. neliti.comnih.gov The 1,3,4-thiadiazole isomer, in particular, is known for its broad-spectrum antimicrobial properties, and this interest extends to the 1,2,4-thiadiazole scaffold. chemmethod.comnih.gov Derivatives are tested against various bacteria and fungi to determine their efficacy. For example, some 1,3,4-thiadiazole derivatives have shown good activity against Staphylococcus aureus and E. coli. chemmethod.com The only commercially available drug containing a 1,2,4-thiadiazole ring, Cefozopran, is an antibiotic, which inspires further research into this area. researchgate.net
Neurological and Other Activities
Beyond the major areas of cancer and infectious diseases, 1,2,4-thiadiazole derivatives are being investigated for other therapeutic applications. Research has been conducted on their potential as neuroprotectors, specifically their ability to inhibit glutamate-stimulated calcium uptake, which is relevant for conditions like Alzheimer's disease. nih.gov Furthermore, various derivatives have been screened for anticonvulsant activity, with some compounds showing protection in Maximal Electroshock (MES) and pentylenetetrazole (PTZ) seizure models. nih.gov The wide range of biological activities also includes potential as cathepsin B inhibitors, factor XIIIa inhibitors, and dual 5-lipoxygenase and cyclooxygenase inhibitors. researchgate.net This breadth of research underscores the significant academic interest in the 1,2,4-thiadiazole scaffold as a source of new, pharmacologically active molecules. neliti.com
Table 2: Diverse Biological Activities of 1,2,4-Thiadiazole Derivatives
| Biological Activity | Research Focus | Example Findings | Reference |
|---|---|---|---|
| Anticonvulsant | Screening in MES and PTZ seizure models. | A 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine derivative was highly active with an ED₅₀ of 20.11 mg/kg (MES test). | nih.gov |
| Neuroprotective | Inhibition of glutamate-stimulated Ca²⁺ uptake. | Novel 1,2,4-thiadiazole derivatives were synthesized and identified as potent neuroprotectors. | nih.gov |
| Anti-tubercular | Activity against Mycobacterium tuberculosis (H37Rv strain). | Azetidinone-containing 1,3,4-thiadiazole derivatives showed good activity with MIC values near 6 μg/mL. | nih.gov |
| Antibiotic | Broad-spectrum antibacterial action. | Cefozopran is a commercially available antibiotic with a 1,2,4-thiadiazole core. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-3-6-4(5)7-8-3/h2H2,1H3,(H2,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEDBAMVNOBGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301625 | |
| Record name | 5-Ethyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27182-56-5 | |
| Record name | 5-Ethyl-1,2,4-thiadiazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27182-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-1,2,4-thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-1,2,4-thiadiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Ethyl 1,2,4 Thiadiazol 3 Amine and Its Functionalized Derivatives
Foundational Synthetic Routes to the 1,2,4-Thiadiazole (B1232254) Core
The construction of the 1,2,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These can be broadly categorized into cyclization reactions of linear precursors.
Oxidative Cyclization Approaches for 1,2,4-Thiadiazole Formation
Oxidative cyclization is a prominent strategy for forming the N-S bond in the 1,2,4-thiadiazole ring. This approach typically involves the oxidation of a precursor containing both nitrogen and sulfur atoms in a suitable arrangement. A common starting material for this transformation is a thiourea (B124793) or a related derivative.
A variety of oxidizing agents have been employed to facilitate this cyclization. These include halogens, peroxides, and metal-based oxidants. For instance, the intramolecular oxidative S-N bond formation of imidoyl thioureas can be efficiently mediated by reagents like phenyliodine(III) bis(trifluoroacetate). organic-chemistry.org This method offers a metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles with broad substrate scope and good yields. organic-chemistry.org Another approach involves the use of iodine in water, which provides an environmentally benign route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org Copper(II) catalysts in the presence of air have also been utilized for the oxidative heterocyclization of N1-acetyl-N3-thioacylguanidines to form the 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org More recently, electro-oxidative methods have emerged as a catalyst- and oxidant-free alternative for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, yielding a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields. organic-chemistry.org
| Oxidizing Agent/Method | Precursor | Product | Key Features |
| Phenyliodine(III) bis(trifluoroacetate) | Imidoyl thioureas | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | Metal-free, short reaction times, good yields organic-chemistry.org |
| Iodine in water | Isothiocyanates | 3-Substituted 5-amino-1,2,4-thiadiazoles | Metal-free, environmentally benign organic-chemistry.org |
| Copper(II) catalyst and air | N1-acetyl-N3-thioacylguanidine | 3-Amino-5-acyl-1,2,4-thiadiazole | One-pot reaction rsc.org |
| Electro-oxidative | Imidoyl thioureas | 3-Substituted 5-amino-1,2,4-thiadiazoles | Catalyst- and oxidant-free, room temperature organic-chemistry.org |
| Sodium Carbonate and Air | Amidines and elemental sulfur | 5-Amino-1,2,4-thiadiazoles | Green oxidant, low cost, simple operation organic-chemistry.org |
Multicomponent Reaction Strategies in 1,2,4-Thiadiazole Synthesis
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like 1,2,4-thiadiazoles in a single step from three or more starting materials. This strategy is highly valued for its atom economy and operational simplicity.
While specific MCRs leading directly to a wide range of 1,2,4-thiadiazoles are less common than for other heterocycles, there are notable examples. For instance, a one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been developed using 2-methylquinolines or aryl aldehydes, amidines, and elemental sulfur. acs.org Another strategy involves the base-promoted condensation of substituted amidines with aryl/alkyl dithioesters or aryl isothiocyanates, followed by intramolecular dehydrogenative N–S coupling. acs.org Although not directly for 1,2,4-thiadiazoles, the development of chemoenzymatic one-pot multicomponent synthesis of thiazole (B1198619) derivatives highlights the potential of enzymatic catalysis in heterocyclic synthesis, which could be extended to thiadiazoles. nih.gov
[3+2]-Cycloaddition Reactions Towards 1,2,4-Thiadiazole Scaffolds
[3+2]-Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a cornerstone of five-membered heterocyclic ring synthesis. youtube.com This type of reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. youtube.com
In the context of 1,2,4-thiadiazole synthesis, this can involve the reaction of a nitrile sulfide (B99878) (R-C≡N⁺-S⁻) as the 1,3-dipole with a variety of dipolarophiles containing a nitrogen atom. However, the generation of nitrile sulfides in situ is often required due to their instability. A more common approach is the [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with substituted phenyl isothiocyanates in the presence of molecular iodine. frontiersin.org This method has been used to access 1,3,4-thiadiazole-fused- organic-chemistry.orgrsc.orgacs.org-thiadiazole-based benzodioxine analogs. frontiersin.org The development of [3+2] cycloaddition reactions has been a significant area of research in heterocyclic chemistry, offering a versatile tool for the construction of various ring systems. youtube.comfrontiersin.org
Specific Synthetic Pathways for 5-Ethyl-1,2,4-thiadiazol-3-amine
While the general methods described above provide the foundational knowledge for synthesizing the 1,2,4-thiadiazole core, the specific synthesis of this compound requires a more tailored approach to introduce the ethyl group at the 5-position and the amine group at the 3-position.
Amidation and Cyclization Reactions Leading to the 1,2,4-Thiadiazole Ring
The synthesis of 3-amino-1,2,4-thiadiazoles often starts from precursors that already contain the N-C-N backbone of the final amino-substituted heterocycle. A common strategy involves the use of guanidine (B92328) derivatives. For instance, the oxidative cyclization of N-acyl- or N-carbamoyl-N'-thioacylguanidines can lead to the formation of 3-acylamino- or 3-ureido-1,2,4-thiadiazoles, respectively. rsc.orgrsc.org Subsequent hydrolysis or other functional group manipulations can then yield the desired 3-amino-1,2,4-thiadiazole.
Another approach involves the reaction of amidines with a source of sulfur and a nitrogen-containing component. For example, a transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.org
| Starting Material | Reagents | Intermediate/Product | Reference |
| N-acyl-N'-thioacylguanidine | Oxidizing Agent (e.g., Cu(II)/air) | 3-Acylamino-1,2,4-thiadiazole | rsc.org |
| N-carbamoyl-N'-thiobenzoylguanidine | Oxidizing Agent | 5-Phenyl-3-ureido-1,2,4-thiadiazole | rsc.org |
| Amidine, Dithioester/Isothiocyanate | Base (e.g., NaH) | Thioacylamidine, then 3,5-disubstituted-1,2,4-thiadiazole | acs.org |
Introduction of the Ethyl Moiety at the 5-Position
The introduction of the ethyl group at the 5-position of the 1,2,4-thiadiazole ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a precursor that already contains the ethyl group or by introducing it at a later stage of the synthesis.
One strategy is to use a thioamide or a related sulfur-containing starting material that bears the ethyl group. For example, the oxidative dimerization of thioamides is a general method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. acs.org If an appropriate ethyl-containing thioamide is used in a reaction with a suitable nitrogen-containing partner, the ethyl group can be incorporated at the 5-position.
Alternatively, the ethyl group can be introduced via a cross-coupling reaction on a pre-formed 1,2,4-thiadiazole ring that has a suitable leaving group (e.g., a halogen or a sulfonyl group) at the 5-position. However, the direct synthesis from an ethyl-containing precursor is often more straightforward. In a related heterocycle, the 1,3,4-thiadiazole (B1197879), a thioglycolic acid derivative was reacted with diethylzinc (B1219324) in the presence of a nickel catalyst to give the 2-ethyl-substituted thiadiazole, demonstrating a potential route for introducing an ethyl group. bu.edu.eg
A plausible synthetic route to this compound could involve the reaction of an ethylamidine with a thiocyano-containing compound, followed by cyclization. Another possibility is the reaction of an N-cyano-S-ethylisothiourea with a suitable cyclizing agent. The specific details for the synthesis of this compound are not extensively reported in the provided search results, suggesting that it may be a less common derivative or that its synthesis follows general, unpublished procedures.
Strategies for Incorporating the Amine Functionality at the 3-Position
The introduction of an amino group at the 3-position of the 1,2,4-thiadiazole ring is a critical step in the synthesis of the target compound. One common strategy involves the cyclization of N-haloamidines with a thiocyanate (B1210189) source. researchgate.net For instance, the synthesis of the analogous 5-amino-3-methyl-1,2,4-thiadiazole (B102305) often starts with an in-situ generated N-haloacetamidine, which then reacts with a metal thiocyanate. researchgate.net This method, however, can result in a mixture with inorganic salts, necessitating purification steps like recrystallization or column chromatography. researchgate.net
Another versatile approach for the synthesis of 2-amino-1,3,4-thiadiazoles, a related isomer, involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE). encyclopedia.pubmdpi.com This one-pot method proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration to form the thiadiazole ring. mdpi.com While this method is described for the 1,3,4-isomer, similar principles of activating a carboxylic acid derivative and cyclizing with a suitable nitrogen and sulfur-containing precursor could be adapted for the synthesis of 1,2,4-thiadiazoles.
Derivatization Chemistry of this compound
The presence of a reactive exocyclic amino group and the thiadiazole ring allows for a variety of derivatization reactions, enabling the synthesis of a library of related compounds with potentially diverse properties.
Reactions at the Exocyclic Amino Group (e.g., Acylation, Alkylation, Schiff Base Formation)
The exocyclic amino group in aminothiadiazoles is a key site for functionalization.
Acylation: The amino group can be readily acylated using various acylating agents. For example, the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride in the presence of a base yields the corresponding N-acylated product. mdpi.com This acylated intermediate can then undergo further nucleophilic substitution reactions. mdpi.com Similarly, amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized. researchgate.net
Alkylation: The exocyclic amino group can also be a target for alkylation reactions. S-alkylation of related 5-amino-1,3,4-thiadiazole-2-thiols with chloroacetic acid derivatives has been reported to produce a variety of substituted compounds. researchgate.net While this example involves an endocyclic nitrogen, the principle of nucleophilic attack by a nitrogen atom on an alkyl halide is broadly applicable. The exocyclic amino group of guanine, for instance, is known to be a site for adduction by activated metabolites of environmental carcinogens like benzo[a]pyrene. nih.gov
Schiff Base Formation: The reaction of aminothiadiazoles with aldehydes or ketones can lead to the formation of Schiff bases (imines). For example, 1,3,4-thiadiazole Schiff base derivatives have been synthesized through the condensation of an aminothiadiazole with a substituted benzaldehyde. researchgate.net This reaction provides a straightforward method to introduce a wide range of substituents onto the thiadiazole core.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Acylation | Chloroacetyl chloride, base | N-acylated thiadiazole | mdpi.com |
| Schiff Base Formation | Substituted aldehyde | Schiff base (imine) | researchgate.net |
Transformations Involving the Ethyl Substituent
While the primary focus is often on the amino group and the heterocyclic ring, the ethyl substituent at the 5-position can also be a site for chemical modification. However, direct transformations of the ethyl group without affecting the thiadiazole ring can be challenging due to the stability of the aromatic ring. Reactions would likely involve harsh conditions that could lead to ring opening or other undesired side reactions. More commonly, variations in the substituent at the 5-position are achieved by starting with different carboxylic acid precursors during the initial ring synthesis.
Modifications of the Thiadiazole Ring System (e.g., Functionalization, Ring Expansion)
The thiadiazole ring itself can undergo various transformations, although these are generally less common than reactions at the exocyclic amino group.
Ring Transformation: In some cases, the thiadiazole ring can undergo rearrangement or transformation into other heterocyclic systems. For example, a ring transformation from an isothiazole (B42339) to a 1,2,4-thiadiazole has been observed. tandfonline.com Additionally, photochemical reactions have been shown to induce ring contraction of 1,2,6-thiadiazines to 1,2,5-thiadiazoles. chemrxiv.org These examples highlight the potential for skeletal modifications of the thiadiazole core under specific reaction conditions.
Green Chemistry Approaches and Sustainable Synthesis of Thiadiazoles
In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable synthetic methods in chemistry. mdpi.comnanobioletters.comresearchgate.net This includes the use of greener solvents, catalysts, and energy sources.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnanobioletters.comnih.govbenthamdirect.comtandfonline.com
Solvent-Free or Environmentally Benign Solvent Systems
The use of environmentally benign solvents, or the elimination of solvents altogether, represents a significant advancement in the green synthesis of heterocyclic compounds. For the synthesis of 3-amino-1,2,4-thiadiazole derivatives, water has emerged as a viable and eco-friendly reaction medium.
One notable method involves an iodine-mediated oxidative cyclization of N-amidinothioureas, which can be formed in situ from isothiocyanates. organic-chemistry.org This approach leverages water as the solvent, offering benefits such as low cost, non-toxicity, and minimal environmental impact, with water being the sole byproduct. organic-chemistry.org The reaction proceeds through the formation of crucial C-N and N-S bonds, yielding 3-substituted 5-amino-1,2,4-thiadiazoles. This strategy provides a metal-free and convenient pathway applicable to the synthesis of derivatives similar to this compound.
Table 1: Iodine-Mediated Synthesis of 5-Amino-1,2,4-thiadiazoles in Water
| Reactants | Mediator | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Isothiocyanates | Iodine (I₂) | Water | Metal-free, environmentally benign, forms water as the only byproduct. | organic-chemistry.org |
Another green approach involves the use of elemental sulfur in the presence of air as a mild and green oxidant. organic-chemistry.org Sodium carbonate is used to promote the facile synthesis of 5-amino-1,2,4-thiadiazoles. organic-chemistry.org While specific examples for the ethyl-substituted target compound are not detailed, the methodology is presented as having a broad substrate scope, suggesting its applicability.
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalytic methods are at the forefront of efficient chemical synthesis, aiming to reduce reaction times, lower energy consumption, and improve selectivity while using sub-stoichiometric amounts of reagents. For the synthesis of 3-amino-1,2,4-thiadiazoles, several innovative catalytic and quasi-catalytic approaches have been developed.
An electro-oxidative method provides a powerful strategy for the intramolecular dehydrogenative N-S bond formation in imidoyl thioureas. organic-chemistry.org This technique is particularly noteworthy as it operates under catalyst- and oxidant-free conditions at room temperature. By using electricity as a "traceless" reagent, it avoids the need for chemical oxidants that generate stoichiometric waste products. This process demonstrates excellent functional group tolerance and provides good to excellent yields of 3-substituted 5-amino-1,2,4-thiadiazole derivatives. organic-chemistry.org
Table 2: Electro-oxidative Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles
| Precursor | Method | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Imidoyl thioureas | Electro-oxidative intramolecular dehydrogenative N-S bond formation | Room temperature | Catalyst-free, oxidant-free, excellent functional group tolerance, high yields. | organic-chemistry.org |
Transition-metal-free approaches have also gained traction. A facile synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been reported using a base-mediated tandem thioacylation of amidines with dithioesters or isothiocyanates in DMF, followed by an in-situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.orgacs.org While DMF is not considered a green solvent, the avoidance of transition metal catalysts simplifies purification and reduces toxic metal waste. The reaction proceeds smoothly under an inert atmosphere at room temperature. acs.org
Furthermore, the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), has been shown to efficiently mediate the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org This metal-free protocol is characterized by very short reaction times and delivers very good yields of 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org
Table 3: Comparison of Modern Synthetic Methods for 1,2,4-Thiadiazoles
| Method | Key Reagents/Conditions | Solvent | Primary Benefits | Reference |
|---|---|---|---|---|
| Iodine-mediated oxidation | I₂ | Water | Environmentally benign, metal-free. | organic-chemistry.org |
| Electro-oxidation | Electricity | Not specified | Catalyst- and oxidant-free, high efficiency. | organic-chemistry.org |
| Base-mediated dehydrogenation | NaH | DMF | Transition-metal-free. | acs.org |
| Hypervalent iodine oxidation | PIFA | Not specified | Metal-free, very short reaction times, high yields. | organic-chemistry.org |
These methodologies highlight a clear trend towards more sustainable and efficient synthetic practices in the field of heterocyclic chemistry, providing robust platforms for the synthesis of this compound and its structurally related analogues.
Chemical Reactivity and Mechanistic Organic Transformations of the 5 Ethyl 1,2,4 Thiadiazol 3 Amine Core
Electrophilic Aromatic Substitution Pathways on the Thiadiazole Ring (if applicable)
The inherent electronic nature of the 1,2,4-thiadiazole (B1232254) ring makes it generally resistant to electrophilic aromatic substitution. The presence of two electronegative nitrogen atoms leads to a relatively electron-deficient aromatic system, deactivating the ring towards attack by electrophiles. isres.org Research indicates that electrophilic reactions on the 1,2,4-thiadiazole ring are very limited. isres.org
However, in fused ring systems incorporating a thiadiazole moiety, such as imidazo[2,1-b]-1,3,4-thiadiazoles, electrophilic substitution reactions like bromination can occur. researchgate.net For the parent 5-ethyl-1,2,4-thiadiazol-3-amine, direct electrophilic attack on the thiadiazole ring is not a commonly observed or favorable reaction pathway. The amino group at the 3-position is more likely to be the site of electrophilic attack.
Nucleophilic Reactions Involving the Amine and Ring Nitrogen Atoms
The this compound core possesses multiple sites for nucleophilic attack and reactions involving its nitrogen atoms. The exocyclic amino group at the 3-position and the ring nitrogen atoms exhibit distinct reactivity profiles.
The amino group at the 3-position behaves as a potent nucleophile. researchgate.net This nucleophilicity allows for a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. For instance, 2-amino-1,3,4-thiadiazoles react with chloroacetone (B47974) to yield N-alkylated thiadiazolimines. bu.edu.eg While this example pertains to the 1,3,4-isomer, similar reactivity can be anticipated for the 3-amino group of the 1,2,4-isomer.
The ring nitrogen atoms can also undergo electrophilic attack, particularly alkylation, to form thiadiazolium salts. bu.edu.eg The specific nitrogen atom that gets alkylated can depend on the reaction conditions and the substitution pattern of the thiadiazole ring.
Furthermore, the 1,2,4-thiadiazole ring itself can be susceptible to nucleophilic attack, especially when substituted with a good leaving group. The C5 position of the 1,2,4-thiadiazole ring is reported to be the most reactive site for nucleophilic substitution. isres.org
Table 1: Reactivity of Nitrogen Atoms in this compound
| Nitrogen Atom | Type | Common Reactions |
| Exocyclic Amine (at C3) | Primary Amine | Acylation, Alkylation, Condensation |
| Ring Nitrogen (N2) | Heterocyclic | Alkylation (forming thiadiazolium salts) |
| Ring Nitrogen (N4) | Heterocyclic | Alkylation (forming thiadiazolium salts) |
Cycloaddition Reactions of 1,2,4-Thiadiazoles as Dienophiles or Dipolarophiles
The involvement of 1,2,4-thiadiazoles in cycloaddition reactions is a less common but documented area of their chemistry. Depending on the reaction partner, they can act as either dienophiles or dipolarophiles. For instance, certain thieno[3,4-c]-1,2,5-thiadiazoles have been shown to undergo [4+2] cycloaddition reactions with dienophiles like 6,6-diphenylfulvene. oup.com While this example involves a fused thiadiazole system, it suggests the potential for the 1,2,4-thiadiazole core to participate in such transformations.
In other cases, the fragmentation of related heterocyclic systems can lead to intermediates that undergo 1,3-dipolar cycloadditions. clockss.org The reactivity of this compound specifically in cycloaddition reactions would likely depend on the reaction conditions and the nature of the reacting partner, with the potential for the C=N bond to act as a dipolarophile.
Transition Metal-Catalyzed Coupling Reactions of Halogenated Thiadiazole Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Halogenated 1,2,4-thiadiazoles can serve as valuable substrates in these reactions, allowing for the introduction of various substituents.
While direct C-H activation of the thiadiazole ring is a possibility, the more common approach involves the use of a halogenated precursor. For example, Suzuki cross-coupling reactions have been successfully performed on halogenated 1,2,4-triazole (B32235) nucleosides, demonstrating the feasibility of such transformations on related azole systems. researchgate.net A similar strategy could be applied to a halogenated derivative of this compound. The introduction of a halogen, likely at the 5-position, would create a handle for palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. rhhz.netmdpi.com
Table 2: Potential Transition Metal-Catalyzed Coupling Reactions on Halogenated 5-Ethyl-1,2,4-thiadiazole Derivatives
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Halogenated thiadiazole, Boronic acid | Pd catalyst, Base | Aryl- or vinyl-substituted thiadiazole |
| Heck Coupling | Halogenated thiadiazole, Alkene | Pd catalyst, Base | Alkenyl-substituted thiadiazole |
| Sonogashira Coupling | Halogenated thiadiazole, Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted thiadiazole |
Rearrangement Reactions of 1,2,4-Thiadiazole Systems
Rearrangement reactions provide pathways to structurally diverse heterocyclic systems from 1,2,4-thiadiazoles. One notable example is the Dimroth rearrangement, which can occur in related nitrogen-containing heterocycles. While not explicitly detailed for this compound in the provided context, analogous systems undergo rearrangements.
A more general approach involves the sulfurization of related 1,2,4-oxadiazoles with Lawesson's reagent, which can lead to the formation of 1,2,4-thiadiazoles through a molecular rearrangement of the corresponding thioamides. clockss.org Additionally, treatment of 2-amino-1,3,4-thiadiazoles with methylamine (B109427) can induce a rearrangement to a triazolinethione. nih.gov Although this is for a different isomer, it highlights the potential for ring transformations in the broader thiadiazole family. Recent studies have also described cascade rearrangements involving nitro groups to synthesize 1,2,4-thiadiazolones. researchgate.netacs.org
Structure Activity Relationship Sar Studies of 5 Ethyl 1,2,4 Thiadiazol 3 Amine Derivatives
Impact of Substituent Variation at the 3-Amine Position on Biological and Chemical Activities
Alterations to the 3-amine position of the 1,2,4-thiadiazole (B1232254) ring have been shown to significantly affect the biological and chemical activities of these derivatives. For instance, the substitution of the amino group with other functionalities can modulate the molecule's interaction with biological targets.
Research on related 1,2,4-thiadiazole scaffolds has demonstrated that N-acetylation of the 3-amino group can lead to a substantial increase in binding affinity for certain receptors. For example, the acetylated derivative of 3-(4-methoxyphenyl)- nih.govacs.orgfigshare.comthiadiazol-5-ylamine, was identified as a potent and selective antagonist for human A3 adenosine (B11128) receptors, with a subnanomolar affinity (Ki value of 0.79 nM). nih.gov This suggests that the introduction of an acetyl group can enhance the interaction with the receptor's binding pocket.
Furthermore, the nature of the substituent on the amine can influence the type of biological activity observed. Studies on a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives with an amide functionality revealed that the electronic properties of the substituents on an attached phenyl ring dictate the anticancer potency. nih.gov Derivatives with electron-donating groups, such as methoxy (B1213986) groups, exhibited excellent anticancer activity, while those with strong electron-withdrawing groups, like nitro groups, showed significantly reduced activity. nih.gov This highlights the critical role of the electronic environment of the substituent at the 3-amine position in determining the compound's biological efficacy.
The following table summarizes the impact of different substituents at the 3-amine position on the biological activity of 1,2,4-thiadiazole derivatives based on findings from related studies.
| Substituent at 3-Amine Position | Observed Biological Activity | Reference Compound Example |
| Acetyl Group | Potent and selective A3 adenosine receptor antagonist | N-(3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)acetamide |
| Amide with electron-donating groups | Potent anticancer activity | 1,2,4-thiadiazole-1,2,4-triazole derivatives with 3,4,5-trimethoxyphenyl group |
| Amide with electron-withdrawing groups | Reduced anticancer activity | 1,2,4-thiadiazole-1,2,4-triazole derivatives with 3,5-dinitrophenyl group |
Influence of the Alkyl Chain Length and Branching at the 5-Position
The length and branching of the alkyl chain at the 5-position of the 1,2,4-thiadiazole ring are crucial determinants of the molecule's physicochemical properties and, consequently, its biological activity.
Studies on analogous 1,3,4-thiadiazole (B1197879) derivatives have shown a direct correlation between the length of the alkyl chain at the 5-position and the compound's efficacy in certain applications. For example, in the context of corrosion inhibition, the efficiency of 2-amino-5-alkyl-1,3,4-thiadiazole compounds was found to increase with the length of the alkyl chain. researchgate.net This is attributed to the larger surface area coverage of the metal by molecules with longer alkyl chains, leading to enhanced protection. researchgate.net
In the realm of anticancer research, the substitution pattern at the 5-position has been shown to be a key factor. For instance, in a series of 1,3,4-thiadiazole derivatives, a compound bearing a 4-ethoxyphenyl substituent at the 5-position and an ethyl group at another position on a dihydroxyphenyl ring was found to be a potent inhibitor of cancer cell viability. nih.gov This indicates that not just the length, but also the nature and substitution of the group at the 5-position can significantly impact biological activity.
The table below illustrates the effect of varying the alkyl chain at the 5-position on the properties of thiadiazole derivatives, drawing from research on related isomers.
| Alkyl/Aryl Group at 5-Position | Observed Effect | Application Context |
| Increasing alkyl chain length (ethyl to tridecyl) | Increased inhibition efficiency | Corrosion inhibition |
| 4-Ethoxyphenyl group | Potent inhibition of cancer cell viability | Anticancer activity |
Effects of Ring Modifications or Fused Ring Systems on the 1,2,4-Thiadiazole Core
Modification of the 1,2,4-thiadiazole core, either by altering the ring itself or by fusing it with other ring systems, can lead to novel compounds with distinct biological profiles.
The replacement of one heterocyclic ring with another, a strategy known as bioisosteric replacement, can lead to unexpected and beneficial changes in activity. For instance, replacing a methylthiazole ring with a 1,2,4-thiadiazole ring in a known PPARδ selective agonist resulted in a compound that also exhibited submicromolar potency as a partial agonist at PPARα. nih.gov This demonstrates that the 1,2,4-thiadiazole ring can be a valuable scaffold for developing dual agonists.
Fusing the 1,2,4-thiadiazole ring with other heterocyclic systems can also enhance biological activity. For example, derivatives based on a benzo figshare.comresearchgate.netimidazo[1,2-d] nih.govacs.orgfigshare.comthiadiazole core linked to other benzoheterocycles have shown considerable activity in human myeloid leukemia and melanoma cell lines. nih.gov Similarly, the fusion of a 1,2,4-triazole (B32235) ring to a 1,3,4-thiadiazole has been reported to lead to the development of broad-spectrum antifungal agents. mdpi.com
These findings underscore the potential of modifying the core thiadiazole structure to create new therapeutic agents with improved or novel activities.
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of 5-ethyl-1,2,4-thiadiazol-3-amine derivatives plays a pivotal role in their molecular interactions and, by extension, their biological activity. The spatial arrangement of atoms and functional groups determines how the molecule fits into the binding site of a biological target.
Computational and X-ray crystallographic studies of various 1,2,4-thiadiazole derivatives have provided insights into their conformational preferences. nih.govacs.org These studies have shown that the orientation of different parts of the molecule can be described by specific torsion angles. acs.org For many 1,2,4-thiadiazole molecules, the torsion angle (τ1) describing the rotation around the bond connecting a phenyl ring to the thiadiazole ring is often found around 180°, leading to a relatively flat molecule which corresponds to a minimum energy state. acs.org
The flexibility of substituent groups, such as an alcohol fragment attached to the core structure, can also contribute to the molecule's conformational diversity. acs.org The ability of a molecule to adopt a specific low-energy conformation is crucial for its binding affinity to a target protein.
Stereochemical Considerations in Derivatives
The introduction of chiral centers into derivatives of this compound can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities. The specific three-dimensional arrangement of atoms in a stereoisomer can result in differential binding to chiral biological targets like enzymes and receptors.
While direct stereochemical studies on this compound were not found, research on related heterocyclic compounds highlights the importance of stereochemistry. For example, in a study of tryptolinamide isomers as PFK1 inhibitors, it was found that the absolute configurations of both the carboline and norbornene components influenced the inhibitory activity. acs.org This underscores the principle that the specific spatial arrangement of substituents is critical for biological function.
In the context of antidepressant research, new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) were synthesized, and their molecular structure and stereoisomerism were considered in relation to their activity. nih.gov The synthesis of chiral derivatives and the evaluation of their enantioselective properties are crucial steps in drug discovery, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
The development of synthetic methods that allow for the selective production of a single, desired stereoisomer is therefore a significant area of research in medicinal chemistry.
Mechanistic Investigations of Biological Activity Associated with 5 Ethyl 1,2,4 Thiadiazol 3 Amine and Its Derivatives
Molecular Target Identification and Validation
The identification of specific molecular targets is a cornerstone of understanding the pharmacological profile of 5-ethyl-1,2,4-thiadiazol-3-amine and related compounds. Research has primarily focused on their interaction with enzymes that possess a critical cysteine residue in their active site.
The 1,2,4-thiadiazole (B1232254) moiety is a key feature in the design of inhibitors for cysteine-dependent enzymes. nih.gov These compounds have been investigated for their potential to inhibit a range of enzymes, including cysteine proteases such as Cathepsin B, as well as other enzymes like transglutaminase and H+/K+ ATPase, where a cysteine residue is crucial for catalytic activity. nih.govsci-hub.se
Cathepsin B (Cat B), a lysosomal cysteine protease, has been a significant target of study. Overexpression of Cathepsin B is associated with several diseases, including tumor metastasis and rheumatoid arthritis. researchgate.net A novel class of Cathepsin B inhibitors has been developed utilizing the 1,2,4-thiadiazole heterocycle as a "thiol trapping" pharmacophore. nih.gov Studies on various derivatives show that these compounds typically act as time-dependent, irreversible inhibitors. nih.gov The inhibitory mechanism is proposed to be based on the active-site-directed inactivation of the enzyme. nih.gov
For instance, a series of 1,2,4-thiadiazole derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin B. The potency of these inhibitors was found to be dependent on the substituents at both the C3 and C5 positions of the thiadiazole ring. nih.gov Compound 3a (N-(3-methoxy-1,2,4-thiadiazol-5-yl)-L-leucyl-L-proline), featuring a C3 methoxy (B1213986) group and a dipeptide recognition sequence at C5, was identified as a particularly potent inhibitor. researchgate.netnih.gov The enhanced potency of this compound was attributed to its increased binding affinity (lower Ki) rather than an increase in its intrinsic chemical reactivity (ki). nih.gov Furthermore, this inhibitor demonstrated selectivity for Cathepsin B over other proteases like Cathepsin S and papain. nih.gov
| Compound | Target Enzyme | Ki (μM) | ki/Ki (M-1s-1) | Inhibition Type |
| 3a | Cathepsin B | 2.6 | 5630 | Time-dependent, Irreversible |
This table presents kinetic data for a representative 1,2,4-thiadiazole inhibitor, Compound 3a, against Cathepsin B, illustrating the potency of this class of compounds. nih.gov
Currently, detailed receptor binding profiles for this compound and its direct derivatives are not extensively documented in the available scientific literature. The primary mechanism of action described for the 1,2,4-thiadiazole class is covalent modification of enzymes rather than classical receptor occupancy.
Similar to receptor binding, specific data regarding the modulation of ion channels by this compound and its derivatives is limited in the current body of research. The focus of mechanistic studies has remained on enzyme inhibition through thiol interaction.
Exploration of Thiol-Trapping Mechanisms by 1,2,4-Thiadiazoles
The defining characteristic of the biological activity of 1,2,4-thiadiazoles is their ability to act as electrophilic "warheads" that target the thiol group of cysteine residues in proteins. nih.govsci-hub.se This thiol-trapping mechanism is central to their function as enzyme inhibitors. nih.gov
The core of the thiol-trapping mechanism involves a chemical reaction between the sulfur-nitrogen (N-S) bond within the 1,2,4-thiadiazole ring and the thiol group of a cysteine residue. nih.govsci-hub.se The cysteine thiol, acting as a nucleophile, attacks the electrophilic sulfur atom of the thiadiazole ring. sci-hub.se This nucleophilic attack leads to the cleavage of the weak N-S bond and the opening of the heterocyclic ring. sci-hub.seresearchgate.net
The result of this ring-opening event is the formation of a stable, covalent disulfide bond between the sulfur atom of the cysteine residue and a sulfur atom from the original thiadiazole inhibitor. nih.govnih.gov X-ray crystal structures of enzyme-inhibitor complexes have confirmed this mechanism, showing the disulfide linkage that results in the inactivation of the target enzyme. nih.govsci-hub.se Theoretical modeling studies further support a concerted process where the thiadiazole ring opens as the disulfide bond forms with the catalytic cysteine of the enzyme. researchgate.net
The formation of an irreversible disulfide bond with a critical cysteine residue has profound implications for the enzyme's function. sci-hub.se By covalently modifying the active site, the 1,2,4-thiadiazole inhibitor causes inactivation of the enzyme, effectively shutting down its catalytic activity. nih.govnih.gov This targeted inactivation is the basis for the therapeutic potential of these compounds against diseases where specific enzymes are overactive. researchgate.net
The ability of 1,2,4-thiadiazoles to selectively react with cysteine thiols also makes them valuable tools in chemical biology. nih.gov For example, substituted 1,2,4-thiadiazoles can be used as rapid and selective modifiers of solvent-accessible thiol groups on proteins. nih.gov This property allows them to be employed in techniques like biotin (B1667282) switch assays to study cysteine modifications and analyze processes such as the oxidation state of specific cysteines within a protein. nih.gov By blocking unmodified cysteines, these compounds help to prevent non-specific oxidation or other side reactions during sample analysis, thereby facilitating the study of post-translational modifications involving cysteine. nih.gov The inactivation of key enzymes like Cathepsin B can, in turn, affect broader cellular pathways involved in processes such as protein degradation and signaling, which are critical in various pathological conditions. researchgate.net
Investigation of Signaling Pathway Modulation
Detailed studies elucidating the specific signaling pathways modulated by This compound are not extensively documented. However, research on other thiadiazole derivatives points towards several key pathways that could be relevant targets for this class of compounds.
A notable example involves a 2-amino-1,3,4-thiadiazole (B1665364) derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), which has been shown to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway in A549 lung carcinoma cells. nih.gov This inhibition was associated with a G0/G1 phase cell cycle arrest, suggesting a mechanism of action that disrupts cell proliferation signaling. nih.gov
Other studies on different thiadiazole derivatives have implicated various other signaling pathways and cellular processes. For instance, some derivatives have been found to induce apoptosis, a form of programmed cell death, and to arrest the cell cycle at different phases, such as G2/M. nih.govmdpi.com The induction of apoptosis is a complex process regulated by a multitude of signaling cascades, often involving proteins from the Bcl-2 family and caspases. nih.gov The ability of certain thiadiazole compounds to modulate these pathways underscores their potential as anticancer agents.
The table below summarizes findings on signaling pathway modulation by various thiadiazole derivatives, which may provide a framework for investigating the specific effects of This compound .
| Derivative Class | Affected Pathway/Process | Observed Effect | Cell Line |
| 2-Amino-1,3,4-thiadiazoles | ERK1/2 Pathway | Inhibition of activation | A549 (Lung Carcinoma) nih.gov |
| 2-Amino-1,3,4-thiadiazoles | Cell Cycle | G0/G1 phase arrest | A549 (Lung Carcinoma) nih.gov |
| 5-Aryl-1,3,4-thiadiazoles | Apoptosis | Induction | HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer) nih.gov |
| 5-Aryl-1,3,4-thiadiazoles | Cell Cycle | S and G2/M phase arrest | HepG2, MCF-7 nih.gov |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Cell Cycle | G2/M arrest or Sub-G1 increase | Not specified mdpi.com |
Cellular Uptake and Intracellular Localization Studies
The mesoionic nature of the thiadiazole ring is a key feature that is believed to allow these compounds to cross cellular membranes and interact with biological targets within the cell. nih.govresearchgate.net The efficiency of this process is crucial for the biological activity of any drug candidate.
Several techniques can be employed to study the cellular uptake and localization of small molecules like This compound . One powerful method is fluorescence microscopy, which can be used if the compound itself is fluorescent or if it is tagged with a fluorescent dye. This allows for the direct visualization of the compound's distribution within different cellular compartments. For example, studies on other heterocyclic compounds have utilized fluorescence microscopy to observe their accumulation in specific organelles. nih.gov
Another valuable technique is the use of radiolabeling. By incorporating a radioactive isotope into the structure of the compound, its uptake, distribution, and metabolism can be tracked both in vitro in cell cultures and in vivo in animal models. mdpi.com For instance, a study on a 5-aryl-1,3,4-thiadiazole derivative involved radiolabeling with iodine-131 (B157037) to investigate its biodistribution and tumor-targeting ability in mice. nih.gov
The table below outlines potential methods and findings from related compounds that could guide future research on the cellular transport and localization of This compound .
| Study Type | Methodology | Compound Class | Key Findings/Potential Application |
| Cellular Permeability | General Observation | Thiadiazoles | Mesoionic nature facilitates crossing of cellular membranes. nih.govresearchgate.net |
| Cellular Imaging | Fluorescence Microscopy | Heterocyclic Compounds | Visualization of intracellular distribution and localization in organelles. nih.gov |
| Biodistribution | Radiolabeling (e.g., with 131I) | 5-Aryl-1,3,4-thiadiazoles | In vivo tracking of compound distribution and tumor targeting. nih.gov |
Emerging Applications and Future Research Directions for 5 Ethyl 1,2,4 Thiadiazol 3 Amine Derivatives
Challenges and Opportunities in 1,2,4-Thiadiazole Research
Despite the immense potential of the 1,2,4-thiadiazole scaffold, researchers face several challenges that also represent significant opportunities for innovation.
Synthetic Chemistry Challenges
One of the primary hurdles in this field is the synthesis of the 1,2,4-thiadiazole core, particularly for unsymmetrically substituted derivatives. isres.org Creating these complex structures efficiently and with high yields remains a challenge for organic chemists. isres.org Furthermore, achieving stereoselective synthesis, where one specific 3D arrangement of the molecule is formed, is another significant barrier that needs to be overcome for the development of effective drugs. researchgate.net
These challenges, however, create opportunities for the development of novel, efficient, and environmentally friendly ("green") synthetic methodologies. isres.org Advances in multicomponent reactions and new catalytic systems are paving the way for more straightforward access to a wider variety of 1,2,4-thiadiazole derivatives.
Overcoming Drug Resistance and Toxicity
A major challenge in drug development is the emergence of resistance, especially for antimicrobial and anticancer agents. nih.gov A key opportunity lies in designing novel 1,2,4-thiadiazole derivatives that have new mechanisms of action, allowing them to bypass existing resistance pathways. nih.gov
Additionally, the potential toxicity of new chemical entities is a constant concern. rsc.org Early and thorough in silico and in vitro screening for toxicity is crucial. The opportunity here is to fine-tune the molecular structure of thiadiazole derivatives to maximize therapeutic efficacy while minimizing off-target effects and toxicity. researchgate.net
Opportunities in Drug Discovery
The 1,2,4-thiadiazole scaffold's status as a privileged structure offers vast opportunities for drug discovery across numerous therapeutic areas. researchgate.netresearchgate.net Its versatility allows for the creation of large, diverse chemical libraries that can be screened against a wide range of biological targets.
| Area | Challenges | Opportunities |
|---|---|---|
| Synthesis | Difficulty in preparing unsymmetrically substituted and stereoselective derivatives. researchgate.netisres.org | Development of novel, green, and efficient synthetic methods. isres.org |
| Efficacy | Overcoming acquired drug resistance in cancer and infectious diseases. nih.gov | Designing derivatives with novel mechanisms of action to combat resistance. nih.gov |
| Safety | Potential for off-target effects and cellular toxicity. rsc.orgresearchgate.net | Fine-tuning structures to improve selectivity and reduce toxicity. researchgate.net |
| Drug Discovery | Identifying novel biological targets for this scaffold. | Exploring the scaffold's potential against a wide range of diseases, including neurodegenerative and parasitic diseases. nih.govisres.org |
The exploration of 1,2,4-thiadiazoles for diseases with significant unmet needs, such as Alzheimer's disease and parasitic infections like malaria, represents a major frontier. nih.govisres.org The unique chemical properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and cross biological membranes, make it an ideal candidate for the development of the next generation of therapeutic agents. rsc.orgresearchgate.net
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time (h) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional heating | 65–75 | 6–8 | ≥95 | |
| Microwave-assisted | 85–90 | 0.5–1 | ≥98 | |
| Solvent-free (solid phase) | 70–80 | 3–4 | ≥90 |
Advanced: How can tautomerism in this compound be experimentally resolved?
Answer:
The compound may exhibit tautomerism between the 3-amine and 5-amine positions. Techniques to resolve this include:
- X-ray crystallography : Determine the dominant tautomer via precise bond-length analysis (e.g., C–N vs. C–S distances) .
- NMR spectroscopy : Use -labeled compounds or - HMBC to identify NH proton environments .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict tautomer stability based on Gibbs free energy differences .
Key Finding : In analogous thiadiazoles, the 3-amine tautomer is often favored due to resonance stabilization of the thiadiazole ring .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirm NH stretching (3200–3400 cm) and C=S/C–N vibrations (1100–1250 cm) .
- NMR : Identify ethyl protons (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and NH (δ 5.5–6.5 ppm, broad) .
- LC-MS : Verify molecular weight (MW = 145.22 g/mol) and fragmentation patterns (e.g., loss of NH or CH groups) .
Advanced: How does the ethyl substituent influence the electronic properties of the thiadiazole ring?
Answer:
The ethyl group acts as an electron-donating substituent via inductive effects, altering:
- Electrophilicity : Reduced electrophilic character at the 5-position, affecting reactivity in nucleophilic substitutions .
- Redox behavior : Cyclic voltammetry shows a 50 mV anodic shift in oxidation potential compared to unsubstituted analogs .
- Computational data : NBO analysis reveals increased electron density on the thiadiazole sulfur atoms, enhancing hydrogen-bonding capacity .
Basic: What are the primary challenges in crystallizing this compound?
Answer:
- Polymorphism : Multiple crystal forms may arise due to flexible ethyl group conformations. Use solvent screening (e.g., DMSO vs. ethanol) to isolate stable polymorphs .
- Hydrogen bonding : NH groups form intermolecular H-bonds, influencing crystal packing. Slow evaporation from polar solvents improves crystal quality .
- SHELXL refinement : Resolve disorder in the ethyl group using restraints (DFIX, ISOR) during refinement .
Advanced: How can structure-activity relationships (SAR) guide the design of thiadiazole derivatives for biological applications?
Answer:
- Bioisosteric replacement : Substitute the ethyl group with trifluoromethyl (enhances lipophilicity) or phenyl (adds π-π stacking potential) .
- Pharmacophore mapping : The thiadiazole NH and sulfur atoms are critical for binding to enzymes (e.g., carbonic anhydrase) .
- In vitro assays : Test antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) and correlate with logP values .
Q. Table 2: SAR of Thiadiazole Derivatives
| Substituent | logP | MIC (S. aureus) (µg/mL) | Reference |
|---|---|---|---|
| Ethyl | 1.2 | 32 | |
| CF | 2.1 | 16 | |
| Phenyl | 2.8 | 8 |
Basic: How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Cross-validation : Compare experimental NMR shifts with computed values (GIAO method) .
- Dynamic effects : NMR captures time-averaged structures, while X-ray provides static snapshots. For example, ethyl group rotation may cause discrepancies .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves ambiguities in bond lengths/angles .
Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?
Answer:
- Fukui indices : Identify nucleophilic (N atoms) and electrophilic (S atoms) sites for Suzuki or Ullmann couplings .
- DFT transition states : Model Pd-catalyzed coupling barriers (e.g., with aryl halides) to optimize reaction conditions .
- Solvent modeling : COSMO-RS predicts solubility in DMF or THF, critical for homogeneous catalysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
